3-(1-(2,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Overview
Description
The compound “3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a propanoic acid group and a 2,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring with two nitrogen atoms. The propanoic acid group would provide a carboxylic acid functional group, and the 2,4-dimethylphenyl group would provide additional aromaticity and steric bulk .Scientific Research Applications
Synthesis and Chemical Properties
The rapid synthesis of pyrazole derivatives, including propanoic acids with similar structures to the specified compound, has been documented. These syntheses are crucial for developing pharmacologically active molecules, highlighting the compound's utility in medicinal chemistry. Meldrum's acid is employed for the one-step synthesis of 1,3-diarylpyrazol-4-yl propanoic acids, demonstrating a simple yet effective method for constructing complex molecules with potential therapeutic applications (Reddy & Rao, 2006).
Biological Activities
Several studies have focused on the biological activities of pyrazole derivatives, exploring their potential in treating various diseases. The evaluation of tetra substituted pyrazolines, which share a structural resemblance to the compound , has shown significant antimicrobial and antioxidant activities. These studies contribute to the understanding of the structure-activity relationship, providing insights into how modifications in the pyrazole core can influence biological efficacy (Govindaraju et al., 2012).
Antimicrobial and Anticancer Applications
Research on novel pyrazole derivatives has identified compounds with promising antimicrobial and anticancer properties. These findings underscore the importance of pyrazole-based compounds in developing new therapeutic agents. The synthesis of specific pyrazole derivatives has led to compounds exhibiting higher anticancer activity than standard drugs, such as doxorubicin, highlighting the potential of these molecules in oncology (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure Analysis
The crystal structure analysis of related pyrazole derivatives provides valuable insights into their molecular configurations, which is essential for understanding their interactions with biological targets. Such analyses can guide the design of more effective drugs by revealing key structural features necessary for biological activity (Kumarasinghe, Hruby, & Nichol, 2009).
Properties
IUPAC Name |
3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-4-6-13(10(2)8-9)17-15(20)12(11(3)16-17)5-7-14(18)19/h4,6,8,12H,5,7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCOIDOIWMQTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(C(=N2)C)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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